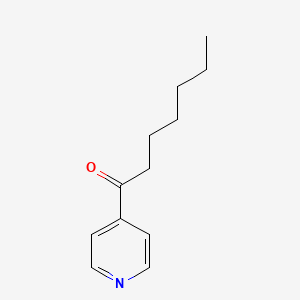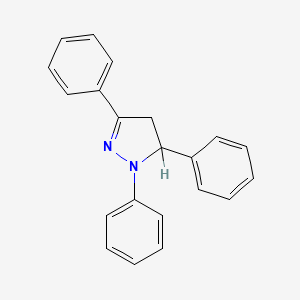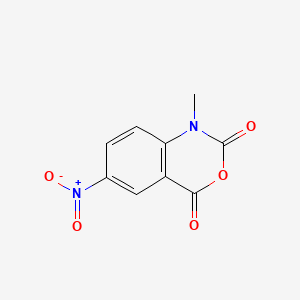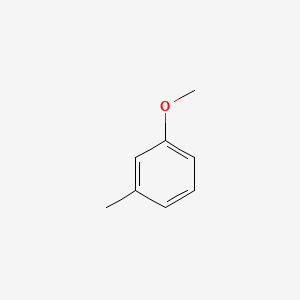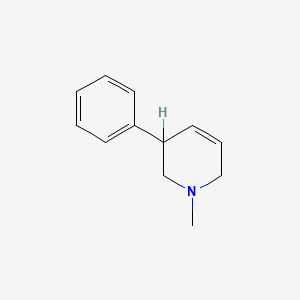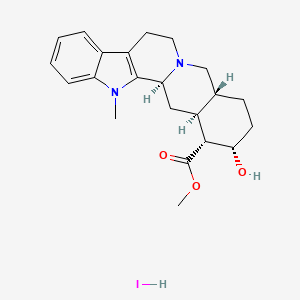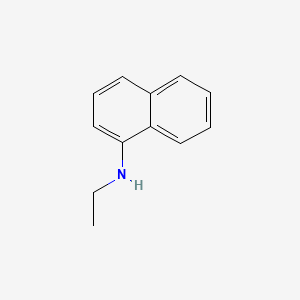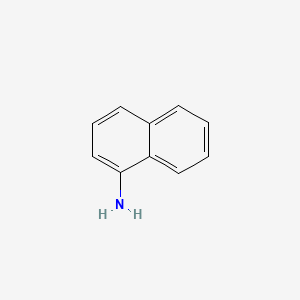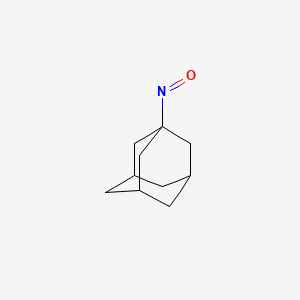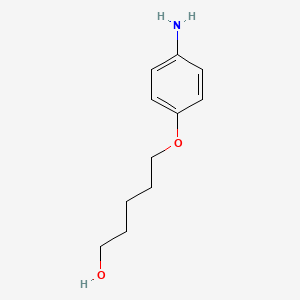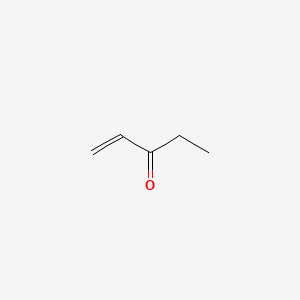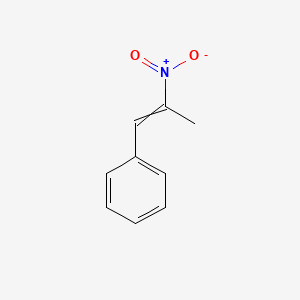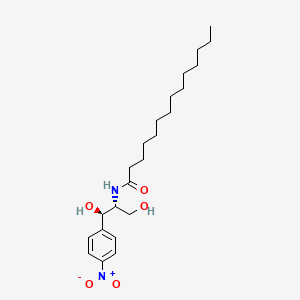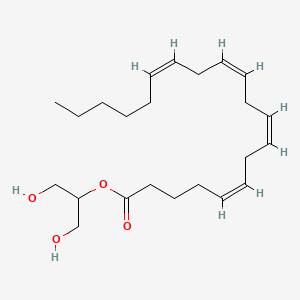
2-花生四烯酸甘油酯
描述
2-花生四烯酸甘油酯是一种内源性大麻素,是内源性大麻素受体 CB1 和 CB2 的内源性激动剂。它是 ω-6 脂肪酸花生四烯酸和甘油形成的酯。 该化合物在中枢神经系统中含量较高,在内源性大麻素神经调节效应中起重要作用 .
合成路线和反应条件:
工业生产方法: 工业生产通常采用酶促方法,因为其具有更高的特异性和更低的非预期副反应风险。 已证明使用来自毛霉菌的固定化脂肪酶可以有效地催化甘油的有效保护和随后保护基团的去除 .
反应类型:
氧化: 2-花生四烯酸甘油酯可以发生氧化反应,尤其是在活性氧的存在下。
常见试剂和条件:
氧化: 活性氧或特定的氧化剂。
水解: 在生理条件下,单酰基甘油脂肪酶等酶。
主要产品:
氧化: 花生四烯酸的各种氧化衍生物。
水解: 花生四烯酸和甘油.
科学研究应用
2-花生四烯酸甘油酯在科学研究中具有广泛的应用:
神经科学: 它是在中枢神经系统中调节神经递质释放的关键因素,在突触可塑性、学习和记忆中发挥作用.
心血管研究: 研究表明它在调节心脏功能和减少糖尿病小鼠的心肌纤维化方面具有潜力.
疼痛管理: 它作为疼痛感觉和情绪状态的重要调节剂.
作用机制
2-花生四烯酸甘油酯主要通过激活 CB1 和 CB2 内源性大麻素受体发挥其作用。 在与这些受体结合后,它通过抑制电压门控钙通道和增强内向整流钾通道,抑制突触前细胞的神经递质释放 . 它是在响应细胞内钙离子升高的情况下,由二酰基甘油脂肪酶在 2-花生四烯酸酯化的磷脂酰肌醇的作用下按需合成的 .
类似化合物:
大麻素 (N-花生四烯酰乙醇胺): 另一种主要内源性大麻素,结构相似,但与乙醇胺而不是甘油结合.
2-棕榈酰甘油: 另一种单酰基甘油,作为内源性大麻素受体的激动剂.
独特性: 2-花生四烯酸甘油酯的独特之处在于它在中枢神经系统中的丰度高于大麻素,并且在突触的逆行信号传导中发挥着特殊作用 . 与其他内源性大麻素相比,它还表现出不同的生化步骤、受体亲和力和降解途径 .
生化分析
Biochemical Properties
2-Arachidonoylglycerol is a full agonist at CB1 and CB2 receptors . The formation of 2-AG is calcium-dependent and is mediated by the activities of phospholipase C (PLC) and diacylglycerol lipase (DAGL) . It interacts with these enzymes to mediate its formation .
Cellular Effects
2-Arachidonoylglycerol has been found to have significant effects on various types of cells and cellular processes. It has been shown to decrease cell viability in a time- and concentration-dependent manner and exert antiproliferative effects . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
2-Arachidonoylglycerol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a full agonist at the CB1 receptor .
Temporal Effects in Laboratory Settings
The effects of 2-Arachidonoylglycerol change over time in laboratory settings. For example, it has been shown that 2-AG-mediated presynaptic eCB signaling is blunted in certain conditions .
Dosage Effects in Animal Models
The effects of 2-Arachidonoylglycerol vary with different dosages in animal models. For instance, it has been shown that 2-AG potently and dose-dependently stimulates feeding . High doses of 2-AG can lead to a reduction in the duration of loss of righting reflex to a high dose of ethanol .
Metabolic Pathways
2-Arachidonoylglycerol is involved in several metabolic pathways. It is synthesized from arachidonic acid-containing diacylglycerol (DAG), which is derived from the increase of inositol phospholipid metabolism by the action of diacylglycerol lipase .
Transport and Distribution
2-Arachidonoylglycerol is transported and distributed within cells and tissues. Early reports have proposed that 2-AG enters the cell by a specific 2-AG transporter, via the putative anandamide transporter, or by simple diffusion .
Subcellular Localization
The subcellular localization of 2-Arachidonoylglycerol and its effects on its activity or function have been studied. For example, it has been found that the synthetic enzyme of 2-AG, DAG lipase-α (DAGLα), and its upstream metabotropic glutamate receptor 5 (mGluR5) and muscarinic acetylcholine receptor 1 (M1) are richly distributed on the somatodendritic surface of neurons .
相似化合物的比较
Anandamide (N-arachidonoylethanolamine): Another major endocannabinoid, similar in structure but conjugated with ethanolamide instead of glycerol.
2-Palmitoylglycerol: Another monoacylglycerol that acts as an agonist at cannabinoid receptors.
Uniqueness: 2-Arachidonoylglycerol is unique due to its higher abundance in the central nervous system compared to anandamide and its specific role in retrograde signaling at synapses . It also exhibits different biochemical steps, receptor affinity, and breakdown pathways compared to other endocannabinoids .
属性
IUPAC Name |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRCTBLIHCHWDZ-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017454 | |
| Record name | 2-Arachidonylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53847-30-6 | |
| Record name | 2-Arachidonylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53847-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 2-arachidonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053847306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Arachidonylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ARACHIDONOYLGLYCEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D239QDW64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of 2-arachidonoylglycerol?
A: 2-Arachidonoylglycerol is an endogenous ligand for cannabinoid receptors. It primarily targets two types of cannabinoid receptors: CB1 and CB2. [, , , , , , , ]
Q2: How does 2-arachidonoylglycerol interact with CB1 and CB2 receptors?
A: 2-Arachidonoylglycerol acts as a full agonist at both CB1 and CB2 receptors. This means it binds to these receptors and activates them, triggering a downstream signaling cascade. [, , , , ]
Q3: What are the downstream effects of 2-arachidonoylglycerol binding to its receptors?
A3: Binding of 2-arachidonoylglycerol to CB1 and CB2 receptors leads to a variety of cellular responses, including:
- Attenuation of neurotransmission: Primarily via CB1 receptor activation in the central nervous system. [, , , , ]
- Modulation of immune responses: Primarily through CB2 receptor activation on immune cells like macrophages and lymphocytes. [, , , , , , , ]
- Regulation of inflammation: 2-Arachidonoylglycerol can have both pro-inflammatory and anti-inflammatory effects depending on the context and the specific receptors involved. [, , , , , , ]
- Influence on cell migration: 2-Arachidonoylglycerol can induce the migration of various cell types, including macrophages, monocytes, and lymphoma cells. [, , , ]
- Modulation of pain perception: The endocannabinoid system, including 2-arachidonoylglycerol, is involved in modulating pain signaling at various levels of the nervous system. [, , , , ]
- Effects on feeding behavior and energy balance: 2-Arachidonoylglycerol may play a role in regulating food intake and energy homeostasis, potentially influencing conditions like obesity. [, ]
Q4: Are there other targets for 2-arachidonoylglycerol besides cannabinoid receptors?
A: While 2-arachidonoylglycerol primarily acts on CB1 and CB2 receptors, emerging evidence suggests it may interact with other targets, such as the transient receptor potential vanilloid 1 (TRPV1) channel. [, ] More research is needed to fully understand these interactions.
Q5: How does the activity of 2-arachidonoylglycerol compare to anandamide, another endocannabinoid?
A: 2-Arachidonoylglycerol is considered a full agonist at both CB1 and CB2 receptors, while anandamide can act as a full or partial agonist depending on the context. [, , , ] Some studies suggest that 2-arachidonoylglycerol is the more physiologically relevant ligand, particularly for the CB2 receptor. [, ]
Q6: How is the activity of 2-arachidonoylglycerol regulated in tissues?
A: The levels of 2-arachidonoylglycerol are tightly regulated by its synthesis and degradation enzymes. Diacylglycerol lipase (DAGL) is the primary enzyme responsible for its synthesis, while monoacylglycerol lipase (MAGL) is the main enzyme responsible for its degradation. [, , , , ]
Q7: What is the molecular formula and weight of 2-arachidonoylglycerol?
A7: 2-Arachidonoylglycerol has the molecular formula C23H38O4 and a molecular weight of 378.55 g/mol.
Q8: Is there any spectroscopic data available for 2-arachidonoylglycerol?
A: Spectroscopic techniques like mass spectrometry (MS) are commonly used to identify and quantify 2-arachidonoylglycerol in biological samples. [, , ] Gas chromatography-mass spectrometry (GC-MS) is a more specific method that separates and identifies different lipid molecules based on their mass-to-charge ratio. [, ] Other techniques like nuclear magnetic resonance (NMR) can also provide structural information.
Q9: How stable is 2-arachidonoylglycerol under various conditions?
A: 2-Arachidonoylglycerol is a relatively unstable molecule, prone to degradation by enzymes like MAGL and by oxidation. [, , ] Special handling and storage conditions are required to preserve its stability during research.
Q10: How does the instability of 2-arachidonoylglycerol impact its potential as a therapeutic target?
A: The rapid degradation of 2-arachidonoylglycerol presents a challenge for its direct therapeutic use. [, ] Research has focused on developing more stable analogs or on targeting the enzymes that regulate its levels, such as MAGL inhibitors. [, , ]
Q11: Are there any specific applications where the instability of 2-arachidonoylglycerol might be advantageous?
A: Its rapid degradation could be beneficial in certain research contexts, such as studying short-term signaling events or in developing tools for precisely controlling its levels in experimental settings. []
Q12: Have computational methods been used to study 2-arachidonoylglycerol and its interactions?
A12: Yes, computational chemistry and modeling techniques are valuable tools in this field. Researchers have used these methods to:
- Simulate 2-arachidonoylglycerol binding to cannabinoid receptors: These simulations can provide insights into the molecular details of ligand-receptor interactions. [, ]
- Develop quantitative structure-activity relationship (QSAR) models: QSAR models can predict the activity of 2-arachidonoylglycerol analogs based on their chemical structures, aiding in the design of novel compounds with enhanced properties. [, , ]
Q13: How do structural modifications of 2-arachidonoylglycerol affect its activity and selectivity?
A: Modifying the structure of 2-arachidonoylglycerol can significantly impact its binding affinity, potency, and selectivity for CB1 and CB2 receptors. [, , , ] For example, altering the length or saturation of the acyl chain or introducing different substituents can modulate its pharmacological properties.
Q14: What are some examples of structural modifications that have been explored for 2-arachidonoylglycerol analogs?
A14: Researchers have investigated various modifications, including:
- Changes in acyl chain length and saturation: These changes can influence the compound's lipophilicity and its ability to interact with the hydrophobic pockets of cannabinoid receptors. [, ]
- Introduction of polar groups: Adding polar groups can alter the molecule's solubility and potentially improve its pharmacokinetic properties. [, ]
- Development of carbamate and ether derivatives: These modifications can enhance the metabolic stability of 2-arachidonoylglycerol analogs, leading to a longer duration of action. [, ]
Q15: What strategies can improve the stability of 2-arachidonoylglycerol for research or therapeutic use?
A15: Several formulation strategies can enhance its stability:
- Encapsulation in nanoparticles or liposomes: This approach can shield the molecule from enzymatic degradation and potentially improve its delivery to target tissues. []
Q16: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 2-arachidonoylglycerol?
A: 2-Arachidonoylglycerol is rapidly absorbed and distributed throughout the body, with high concentrations found in the brain and central nervous system. [, , ] It is primarily metabolized by enzymes like MAGL and FAAH, with the resulting metabolites excreted in the urine and feces. [, ]
Q17: What in vitro and in vivo models have been used to study the efficacy of 2-arachidonoylglycerol and its analogs?
A17: Researchers have employed a range of models, including:
- Cell-based assays: These assays assess the effects of 2-arachidonoylglycerol on specific cell types, such as immune cells, neurons, or cancer cells. [, , , , , , ]
- Animal models: Rodent models are widely used to investigate the role of 2-arachidonoylglycerol in various physiological and pathological conditions, including pain, inflammation, and neurodegenerative diseases. [, , , , , , , , , ]
- Clinical trials: While still limited, some clinical trials have explored the therapeutic potential of cannabinoids, including those that target the 2-arachidonoylglycerol pathway, in conditions like pain and multiple sclerosis. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


